

A Technical Guide to the Heterobifunctional Linker: CHO-CH2-PEG1-CH2-Boc

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Compound of Interest		
Compound Name:	CHO-CH2-PEG1-CH2-Boc	
Cat. No.:	B8113918	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, **CHO-CH2-PEG1-CH2-Boc**. This molecule is a cornerstone in the development of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its principal applications. Furthermore, it outlines representative experimental protocols for its synthesis and use, and presents its mechanism of action within the context of targeted protein degradation.

Introduction

CHO-CH2-PEG1-CH2-Boc, systematically named tert-butyl (2-(2-oxoethoxy)ethyl)carbamate, is a specialized chemical linker molecule. It features three key functional components: a reactive aldehyde group (CHO), a single polyethylene glycol (PEG) unit providing spacing and solubility, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it an invaluable tool in medicinal chemistry and drug discovery, particularly as a building block for PROTACs.[1][2]

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] The linker element, for which **CHO-CH2-PEG1-CH2-Boc** is a prime



example, plays a critical role in bridging the target protein and an E3 ubiquitin ligase, thereby initiating the degradation process.

Chemical Structure and Properties

The structure of **CHO-CH2-PEG1-CH2-Boc** is characterized by its bifunctional nature, enabling sequential or orthogonal conjugation strategies. The terminal aldehyde provides a reactive handle for coupling with amine-containing molecules, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization.

Physicochemical and Characterization Data

The following table summarizes the key quantitative data for CHO-CH2-PEG1-CH2-Boc.

Property	Value	Reference(s)
CAS Number	2230956-95-1	[2][3]
Molecular Formula	C10H18O5	
Molecular Weight	218.25 g/mol	_
SMILES	O=C(OC(C) (C)C)COCCOCC=O	
Purity	Typically ≥95% - 98%	
Appearance	White to off-white solid or oil	
Solubility	Soluble in water, DMSO, Chloroform	
Storage Conditions	-20°C, under dry and inert atmosphere	

Core Application: PROTAC Synthesis and Mechanism of Action

The primary application of **CHO-CH2-PEG1-CH2-Boc** is as a linker in the synthesis of PROTACs. A PROTAC molecule consists of three parts: a ligand for the target Protein of



Interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.

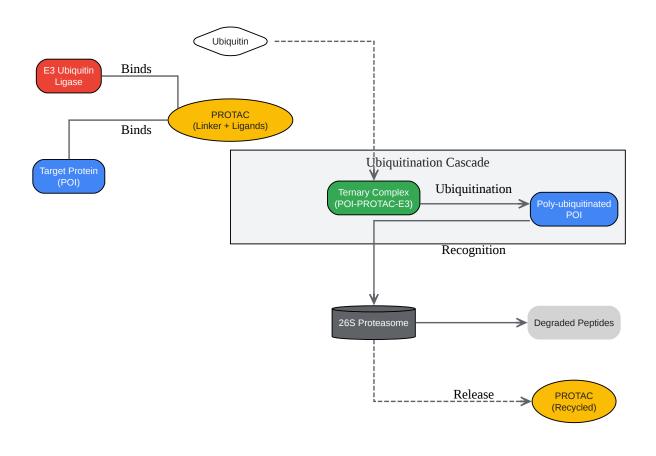
Role in PROTAC Assembly

The aldehyde group of **CHO-CH2-PEG1-CH2-Boc** can be reacted with an amine-containing molecule (either the POI ligand or the E3 ligase ligand) via reductive amination to form a stable secondary amine bond. Subsequently, the Boc protecting group can be removed under acidic conditions to expose the primary amine, which is then available to be coupled to the second ligand, completing the PROTAC structure.

Mechanism of Action of PROTACs

Once assembled, the resulting PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.







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References



- 1. ptc.bocsci.com [ptc.bocsci.com]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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